molecular formula C10H9ClO3 B3415518 Methyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 22027-53-8

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No. B3415518
CAS RN: 22027-53-8
M. Wt: 212.63 g/mol
InChI Key: OIPOJEDRCKVDJK-UHFFFAOYSA-N
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Description

“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” is a chemical compound with the CAS Number: 50561-69-8 and a molecular weight of 198.65 . It has the IUPAC name methyl 3-(4-chlorophenyl)propanoate . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of “Methyl 3-(4-chlorophenyl)-3-oxopropanoate” is C10H11ClO2 . The structure was solved by direct methods and refined by full-matrix least-squares procedures .


Physical And Chemical Properties Analysis

“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” is a liquid at room temperature . It has a molecular weight of 198.65 .

Scientific Research Applications

Synthesis and Anticancer Potential

  • Synthesis and Cytotoxic Activity : Methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives have been synthesized and evaluated for their anticancer activities, particularly as CDK8 kinase inhibitors. Studies have shown these compounds to exhibit significant inhibitory actions on human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293), suggesting a targeted approach to cancer therapy (Aboelmagd et al., 2021).

  • Potential HDAC Inhibitors : Various compounds based on the structure modification of methyl 3-(4-chlorophenyl)-3-oxopropanoate have been synthesized as potential histone deacetylase inhibitors (HDACIs), showing promise in selectively inhibiting the proliferation of colon cancer cells (Rayes et al., 2020).

Chemical Synthesis and Properties

  • Bromoarylation and Synthesis of 3-Hydroxythiophenes : Methyl 3-(4-chlorophenyl)-3-oxopropanoate has been used in Meerwein reactions for the synthesis of substituted 3-hydroxythiophenes, showcasing its utility in creating structurally diverse compounds (Ostapiuk et al., 2021).

  • Corrosion Inhibition : Derivatives of methyl 3-(4-chlorophenyl)-3-oxopropanoate have been used to synthesize photo-cross-linkable polymers, which demonstrate significant efficacy as corrosion inhibitors for mild steel in hydrochloric acid medium (Baskar et al., 2014).

Dye Synthesis and Application

  • Dye Complexation : Compounds derived from methyl 3-(4-chlorophenyl)-3-oxopropanoate have been utilized in the synthesis of disperse dyes, which were then complexed with metals like copper, cobalt, and zinc. These dyes demonstrated good performance on polyester and nylon fabrics, indicating potential applications in the textile industry (Abolude et al., 2021).

Optical and Electronic Properties

  • Optoelectronic and Nonlinear Properties : Methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives have been studied for their optoelectronic properties. These studies provide insights into their potential applications in nonlinear optics and charge transport, which could be relevant for materials science and electronics (Irfan et al., 2020).

Safety and Hazards

The safety data sheet for “Methyl 3-(4-chlorophenyl)-3-oxopropanoate” indicates that it may be harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation. It is toxic to aquatic life and can have long-lasting effects .

Future Directions

A paper suggests the synthesis of a previously unknown compound similar to “Methyl 3-(4-chlorophenyl)-3-oxopropanoate”, which has potential as an anti-T. gondii agent . This indicates potential future directions in the development of new therapeutic agents.

properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPOJEDRCKVDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967631
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

CAS RN

53101-00-1, 22027-53-8
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-chlorobenzoyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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